molecular formula C10H16 B14677158 1,4,6-Octatriene, 2,6-dimethyl- CAS No. 29949-56-2

1,4,6-Octatriene, 2,6-dimethyl-

Cat. No.: B14677158
CAS No.: 29949-56-2
M. Wt: 136.23 g/mol
InChI Key: FTOFAEOPNMWUIQ-UHFFFAOYSA-N
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Description

The compound "1,4,6-Octatriene, 2,6-dimethyl-" is a hydrocarbon featuring three conjugated double bonds at positions 1, 4, and 6, with methyl groups at carbons 2 and 5. Notably, 2,4,6-Octatriene, 2,6-dimethyl- (commonly termed Allo-Ocimene) and 1,3,6-Octatriene, 3,7-dimethyl- are structurally related and frequently identified in natural products and metabolic studies .

Key properties inferred for 1,4,6-Octatriene, 2,6-dimethyl-:

  • Molecular formula: Likely C₁₀H₁₆ (consistent with isomers).
  • Molecular weight: ~136.23 g/mol.
  • Isomerism: Positional isomerism distinguishes it from other octatrienes (e.g., double bond positions).

Properties

IUPAC Name

2,6-dimethylocta-1,4,6-triene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-6,8H,2,7H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOFAEOPNMWUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C=CCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275102
Record name 1,4,6-Octatriene, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29949-56-2
Record name 1,4,6-Octatriene, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Flash Pyrolysis of α-Pinene

Reaction Mechanism and Conditions

Flash pyrolysis of α-pinene (C₁₀H₁₆) at elevated temperatures (500–700°C) induces cleavage of the bicyclic structure, yielding allo-ocimene via a retro-ene mechanism. The process involves:

  • Temperature : Optimal conversion occurs at 650°C with residence times of 0.5–2 seconds.
  • Catalysts : Non-catalytic; inert reactors (quartz or stainless steel) prevent side reactions.
  • By-products : Limonene (45%) and myrcene (20%) form due to competing isomerization pathways.

Yield and Scalability

  • Yield : 35–48% allo-ocimene, depending on α-pinene purity.
  • Industrial Application : Scalable for bulk production but requires precise temperature control to minimize polymer formation.

Photochemical Isomerization

Methodology

UV irradiation (250–350 nm) of α-pinene in photosensitizing solvents (e.g., benzene, acetone) generates allo-ocimene through singlet and triplet excited states. Key parameters include:

  • Photosensitizers : Benzophenone (0.1 M) enhances intersystem crossing efficiency.
  • Solvents : Benzene or toluene, which absorb minimal UV light, maximize photon utilization.
  • Reaction Time : 2–4 hours under nitrogen atmosphere.

Outcomes and Limitations

  • Yield : 25–33% allo-ocimene, with 60% unreacted α-pinene recoverable.
  • Challenges : Competing dimerization and oxidation require stabilizers (e.g., hydroquinone) for product integrity.

Catalytic Pyrolysis of Linalyl Acetate

Process Overview

Vapor-phase pyrolysis of linalyl acetate (C₁₂H₂₀O₂) over acid-washed Chromosorb catalysts (300–400°C) produces allo-ocimene via dehydration and rearrangement.

Key Parameters
Parameter Value
Temperature 350°C
Catalyst Load 10 wt% Chromosorb P
Residence Time 10–15 seconds

Performance Metrics

  • Yield : 20% cis-ocimene, 35% trans-ocimene, and 43% myrcene.
  • Advantage : Higher stereoselectivity compared to α-pinene pyrolysis.

Dehydration of 2-Methyl-3-Buten-2-ol

Acid-Catalyzed Reaction

Sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) catalyzes the dehydration of 2-methyl-3-buten-2-ol to allo-ocimene at 150–200°C.

Optimization Insights

  • Catalyst Concentration : 5% H₂SO₄ maximizes triene formation while minimizing carbocation rearrangements.
  • Yield : 40–50% with continuous water removal to shift equilibrium.

Redox Emulsion Polymerization

Synthesis of Poly-alloocimene

Recent advances utilize allo-ocimene as a monomer in redox-initiated emulsion polymerization:

  • Conditions : Ambient temperature, potassium persulfate (K₂S₂O₈) initiator, sodium dodecyl sulfate (SDS) surfactant.
  • Molecular Weight : 14,200 Da with subzero glass transition temperature (-17°C).

Industrial Relevance

This method highlights allo-ocimene’s utility in sustainable polymer production, though monomer purity (>98%) is critical.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Scalability By-products
Flash Pyrolysis 35–48 650 High Limonene, myrcene
Photochemical 25–33 25–35 Low Dimers, oxides
Catalytic Pyrolysis 20–35 350 Moderate Myrcene
Acid Dehydration 40–50 150–200 Moderate Isobutylene

Purification and Stabilization

Fractional Distillation

Crude allo-ocimene is purified via fractional distillation under reduced pressure (15 mmHg) using glass helices-packed columns.

  • Purity : >99% achievable with multiple distillations.
  • Stabilization : 0.1% hydroquinone inhibits polymerization during storage.

Mechanistic Insights and Challenges

Steric and Electronic Factors

The conjugated triene system in allo-ocimene predisposes it to [4+2] cycloadditions and oxidation. Steric hindrance from methyl groups at C2 and C6 slows electrophilic attacks but enhances thermal stability.

Industrial Challenges

  • Polymerization : Mitigated by inert atmospheres and radical scavengers.
  • Isomerization : Photo-equilibration between cis and trans isomers necessitates UV-protective packaging.

Chemical Reactions Analysis

Types of Reactions: 1,4,6-Octatriene, 2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products Formed:

    Oxidation: Products can include aldehydes, ketones, or carboxylic acids.

    Reduction: Products can include alkanes or other saturated hydrocarbons.

    Substitution: Products can include halogenated derivatives of the original compound.

Comparison with Similar Compounds

Key Differences and Implications

Double Bond Positioning :

  • 1,4,6-Octatriene vs. 2,4,6-Octatriene isomers differ in conjugation patterns, affecting stability and reactivity.

Stereochemistry :

  • (E,Z)-Allo-Ocimene vs. (E,E)-isomers influence odor profiles and metabolic interactions .

Biological Roles :

  • 1,3,6-Octatriene derivatives are linked to enzymatic processes in fruit fermentation, whereas Allo-Ocimene is a marker of terpene glycoside hydrolysis .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 1,4,6-octatriene, 2,6-dimethyl- with high purity?

  • Methodological Answer : Use isomer-selective synthesis techniques, such as controlled Wittig or Horner-Wadsworth-Emmons reactions, to minimize byproducts. Purification via fractional distillation or preparative GC (gas chromatography) is critical due to structural isomerism (e.g., cis vs. trans configurations). Validate purity using GC-MS and NMR, comparing retention indices and spectral data against reference libraries .

Q. How should researchers design experiments to characterize the thermodynamic stability of this compound?

  • Methodological Answer : Employ differential scanning calorimetry (DSC) to measure enthalpy changes during phase transitions. Pair this with computational methods (e.g., DFT calculations) to analyze bond dissociation energies and isomer stability. For kinetic stability, conduct thermal degradation studies under inert atmospheres, tracking decomposition products via FTIR or GC-MS .

Q. What precautions are necessary when handling 1,4,6-octatriene, 2,6-dimethyl- in laboratory settings?

  • Methodological Answer : Store the compound under inert gas (e.g., argon) at low temperatures (-20°C) to prevent polymerization. Use explosion-proof refrigeration for bulk quantities. Conduct reactivity hazard assessments (e.g., DSC screening for exothermic decomposition) and adhere to OSHA guidelines for volatile organic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Cross-validate spectral assignments using 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguities in proton coupling patterns. Compare experimental data with simulated spectra from quantum mechanical software (e.g., Gaussian or ORCA). For unresolved discrepancies, collaborate with specialized databases like NIST Chemistry WebBook to verify peak assignments .

Q. What computational approaches are effective for modeling the reaction mechanisms involving 1,4,6-octatriene, 2,6-dimethyl-?

  • Methodological Answer : Use ab initio or DFT methods (e.g., B3LYP/6-31G*) to map potential energy surfaces for cycloaddition or isomerization pathways. Validate transition states with intrinsic reaction coordinate (IRC) analysis. For large systems, apply QM/MM hybrid models to simulate solvent effects or catalytic environments. Tools like COMSOL Multiphysics can integrate AI-driven parameter optimization .

Q. How can orthogonal experimental design optimize reaction conditions for functionalizing this compound?

  • Methodological Answer : Implement a Taguchi or Box-Behnken design to test variables (e.g., temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant factors affecting yield or selectivity. For multi-objective optimization (e.g., maximizing yield while minimizing cost), apply response surface methodology (RSM) with desirability functions .

Q. What advanced separation techniques address challenges in isolating isomers of 1,4,6-octatriene, 2,6-dimethyl-?

  • Methodological Answer : Use chiral stationary phases in HPLC or SFC (supercritical fluid chromatography) for enantiomer separation. For diastereomers, leverage silver-ion chromatography (Ag+-HPLC) to exploit π-complexation differences. Confirm isomer identity via polarimetry or VCD (vibrational circular dichroism) spectroscopy .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting kinetic data from isomerization studies?

  • Methodological Answer : Apply multivariate regression to decouple temperature and solvent effects. Use Bayesian statistics to quantify uncertainty in rate constants. For non-Arrhenius behavior, fit data to advanced models like Vogel-Fulcher-Tammann or Kramers’ theory, incorporating entropy-enthalpy compensation analysis .

Q. What statistical frameworks are suitable for correlating molecular descriptors with physicochemical properties of this compound?

  • Methodological Answer : Develop QSPR (quantitative structure-property relationship) models using topological indices (e.g., Wiener, Randić) or quantum-chemical descriptors (e.g., HOMO-LUMO gaps). Validate models via leave-one-out cross-validation and external test sets. Address multicollinearity with PCA (principal component analysis) .

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